molecular formula C9H13BrSi B096455 (3-Bromophenyl)trimethylsilane CAS No. 17878-47-6

(3-Bromophenyl)trimethylsilane

Cat. No. B096455
Key on ui cas rn: 17878-47-6
M. Wt: 229.19 g/mol
InChI Key: JXQZFRPARQBDKV-UHFFFAOYSA-N
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Patent
US09078330B2

Procedure details

n-Butyllithium (38 cm3, 1.6 M in hexanes) was added dropwise to a solution of 1,3-dibromobenzene (5.1 cm3, 42 mmol) in ether (200 cm3) cooled in a dry ice/acetone bath, and the reaction was stirred for 1 hour. A solution of trimethylsilylchloride (21 cm3, 170 mmol) in ether (20 cm3) was added, and the reaction was stirred for 20 hours, gradually warming to room temperature. Water (200 cm3) was added, and the layers were separated. The aqueous layer was extracted with ether (3×50 cm3). The combined organic extracts were washed with brine (300 cm3) and dried over magnesium sulfate, and the solvent was removed to leave a colourless oil. The crude product was passed through a plug of silica using 30-40 light petroleum as the eluent, to give (21) as a colourless oil (9.65 g, 99%).
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9](Br)[CH:8]=1.[CH3:14][Si:15](Cl)([CH3:17])[CH3:16].O>CCOCC>[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Si:15]([CH3:17])([CH3:16])[CH3:14])[CH:8]=1

Inputs

Step One
Name
Quantity
38 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.1 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice/acetone bath
STIRRING
Type
STIRRING
Details
the reaction was stirred for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×50 cm3)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (300 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to leave a colourless oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC=C1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.65 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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